

# An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-5-nitropyrimidine

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## Compound of Interest

Compound Name: 2-(Methylthio)-5-nitropyrimidine

Cat. No.: B084697

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This technical guide provides a comprehensive overview of the synthesis of **2-(Methylthio)-5-nitropyrimidine**, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.

## Synthetic Pathway Overview

The synthesis of **2-(Methylthio)-5-nitropyrimidine** is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-mercapto-5-nitropyrimidine, via a cyclocondensation reaction. The subsequent step is the S-methylation of this intermediate to yield the final product.

### Step 1: Synthesis of 2-Mercapto-5-nitropyrimidine

This step involves the reaction of a nitromalondialdehyde derivative with thiourea. A common and accessible starting material for this reaction is the sodium salt of nitromalondialdehyde, which can be prepared from mucobromic acid and sodium nitrite.<sup>[1]</sup> The cyclization with thiourea in an appropriate solvent system yields the 2-mercapto-5-nitropyrimidine core.

### Step 2: S-Methylation of 2-Mercapto-5-nitropyrimidine

The final step is the selective methylation of the thiol group of 2-mercapto-5-nitropyrimidine. This is typically accomplished using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base, like sodium hydroxide, in an aqueous or alcoholic solution.[2] [3] This reaction is analogous to the well-established synthesis of similar 2-(methylthio)pyridine and pyrimidine derivatives.[2][4]

## Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
Sodium Nitromalon dialdehyde Monohydrate	Sodium; 3-hydroxy-2-nitroprop-2-enal; hydrate	34461-00-2	C <sub>3</sub> H <sub>4</sub> NNaO <sub>5</sub>	161.06	Pink or tan needles[1]	120-124[5]
Thiourea	Thiourea	62-56-6	CH <sub>4</sub> N <sub>2</sub> S	76.12	White crystalline solid	176-178
2-Mercapto-5-nitropyrimidine	5-Nitro-1,2-dihydropyrimidine-2-thione	55735-64-3	C <sub>4</sub> H <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S	157.15	Not Reported	Not Reported
2-(Methylthio)-5-nitropyrimidine	2-(Methylthio)-5-nitropyrimidine	14001-70-8	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub> S	171.18[6]	Not Reported	Not Reported

Table 2: Summary of Reaction Conditions and Expected Yields

Reaction Step	Key Reagents	Solvent	Temperature (°C)	Reaction Time	Expected Yield (%)
Synthesis of Sodium Nitromalondialdehyde Monohydrate	Mucobromic acid, Sodium nitrite	Water, Ethanol	54 ± 1, then 0-5	~1.5 hours	36-41 <sup>[1]</sup>
Synthesis of 2-Mercapto-5-nitropyrimidine	Sodium nitromalondialdehyde, Thiourea	Acidic aqueous/alcoholic solution	Reflux	Several hours	Not specifically reported, but pyrimidine cyclizations of this type are generally moderate to high yielding.
S-Methylation	2-Mercapto-5-nitropyrimidine, Dimethyl sulfate, NaOH	Water	Room Temperature	Not specified, typically a few hours	Yields for analogous reactions are reported to be in the range of 70-90%. <sup>[4]</sup>

Table 3: Spectroscopic Data for 2-(Methylthio)-5-nitropyrimidine

Technique	Data
$^{13}\text{C}$ NMR	Data available on PubChem, specific shifts not detailed in provided search results.[6]
$^{15}\text{N}$ NMR	Data available on PubChem, specific shifts not detailed in provided search results.[6]
Mass Spec (MS)	Molecular Ion ( $\text{M}^+$ ): $m/z$ 171.0102 (calculated for $\text{C}_5\text{H}_5\text{N}_3\text{O}_2\text{S}$ )

## Experimental Protocols

### Synthesis of Sodium Nitromalondialdehyde Monohydrate

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

- Mucobromic acid (1 mole)
- Sodium nitrite (3.74 moles)
- 95% Ethanol
- Water

Procedure:

- In a 2-L three-necked round-bottomed flask equipped with a thermometer, a dropping funnel, a mechanical stirrer, and a gas vent, dissolve sodium nitrite (258 g, 3.74 moles) in 250 mL of water with heating and stirring.
- Prepare a solution of mucobromic acid (258 g, 1 mole) in 250 mL of warm 95% ethanol.
- Add the mucobromic acid solution dropwise to the sodium nitrite solution over 70-80 minutes, maintaining the reaction temperature at  $54 \pm 1^\circ\text{C}$  with intermittent cooling in an ice bath.

- After the addition is complete, stir the mixture for an additional 10 minutes at  $54 \pm 1^\circ\text{C}$ .
- Cool the reaction mixture to  $0-5^\circ\text{C}$  in an ice bath to precipitate a fine, yellow solid.
- Collect the precipitate on a pre-chilled Büchner funnel.
- Recrystallize the crude product by dissolving it in a boiling mixture of 400 mL of 95% ethanol and 100 mL of water.
- Filter the hot solution to remove any insoluble impurities and cool the filtrate to  $0-5^\circ\text{C}$ .
- Collect the resulting pink or tan needles of sodium nitromalondialdehyde monohydrate by filtration and air-dry at room temperature.

## Synthesis of 2-Mercapto-5-nitropyrimidine

### Materials:

- Sodium nitromalondialdehyde monohydrate
- Thiourea
- Hydrochloric acid (or other suitable acid)
- Ethanol/Water

### Procedure:

- Dissolve sodium nitromalondialdehyde monohydrate (1 equivalent) in a mixture of water and ethanol.
- Add thiourea (1 equivalent) to the solution.
- Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to catalyze the cyclocondensation reaction.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

## Synthesis of 2-(Methylthio)-5-nitropyrimidine

This protocol is adapted from the synthesis of 2-Methylthio-5-nitro-pyridine.[2]

Materials:

- 2-Mercapto-5-nitropyrimidine
- Sodium hydroxide (NaOH)
- Dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Water
- Ethanol (for recrystallization)

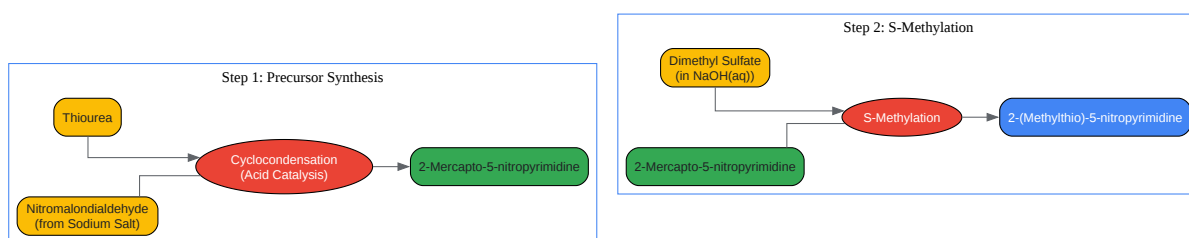
Procedure:

- In a suitable reaction flask, dissolve 2-mercapto-5-nitropyrimidine (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents). Gentle heating may be required to facilitate dissolution.
- Cool the solution to room temperature.
- Add dimethyl sulfate (1.1 equivalents) dropwise to the stirred solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
- The product will precipitate out of the solution upon formation.
- Collect the precipitate by suction filtration.

- Recrystallize the crude product from ethanol to obtain pure **2-(methylthio)-5-nitropyrimidine**.

## Visualizations

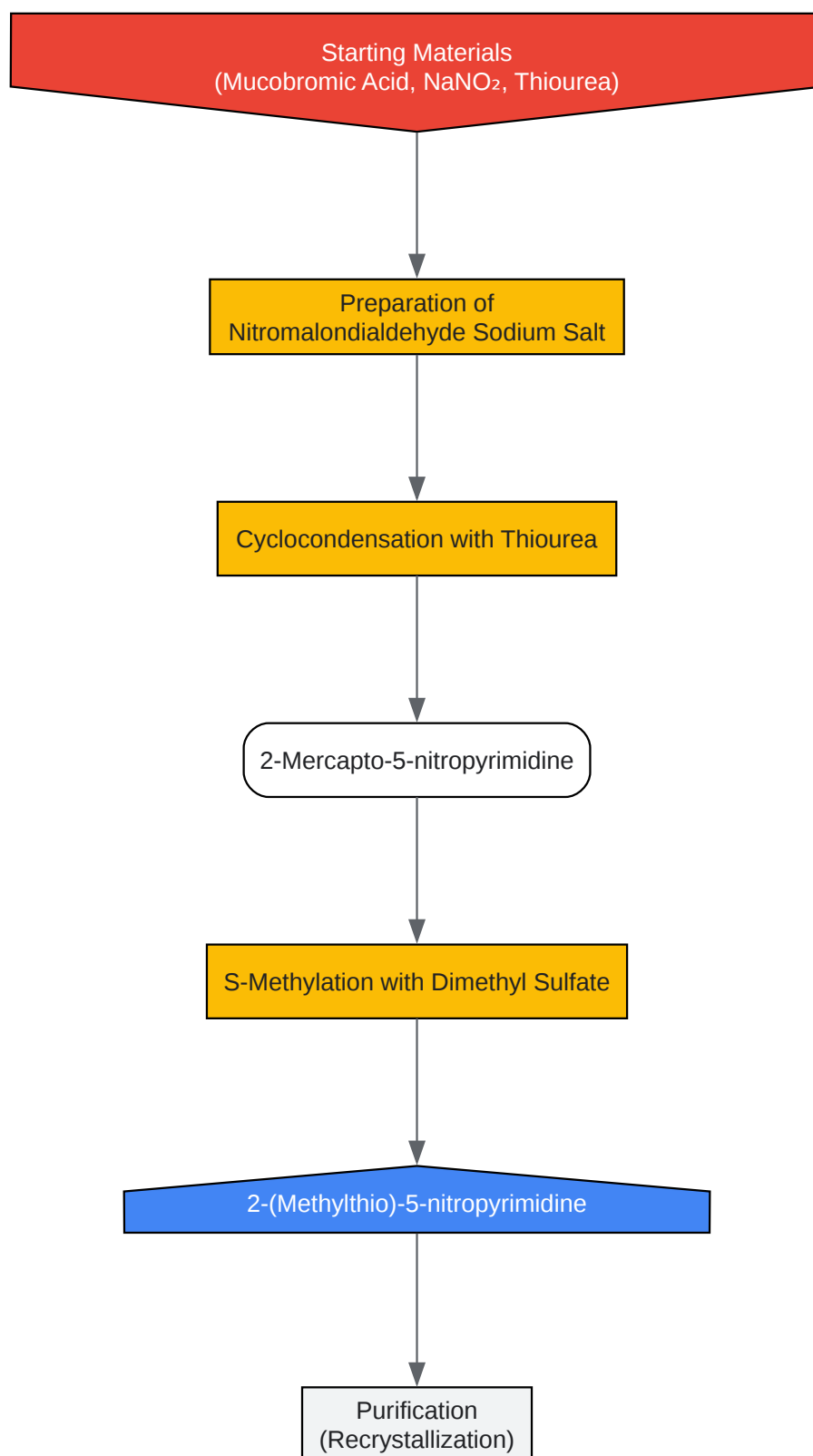
### Synthetic Workflow Diagram



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Caption: Synthetic workflow for **2-(Methylthio)-5-nitropyrimidine**.

### Logical Relationship of Key Steps



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Caption: Logical progression of the synthesis.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)